molecular formula C10H23N3 B13589030 n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine

Cat. No.: B13589030
M. Wt: 185.31 g/mol
InChI Key: NSRCVKQKPYOTNP-UHFFFAOYSA-N
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Description

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities

Preparation Methods

The synthesis of n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine typically involves multi-step procedures. One common synthetic route involves the reaction of N-methylpropan-2-amine with 2-(piperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene, and the product is purified by extraction and distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents.

Scientific Research Applications

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can modulate various physiological and biochemical processes, leading to its observed biological effects .

Comparison with Similar Compounds

n-Methyl-N-(2-(piperazin-1-yl)ethyl)propan-2-amine can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

N-methyl-N-(2-piperazin-1-ylethyl)propan-2-amine

InChI

InChI=1S/C10H23N3/c1-10(2)12(3)8-9-13-6-4-11-5-7-13/h10-11H,4-9H2,1-3H3

InChI Key

NSRCVKQKPYOTNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCN1CCNCC1

Origin of Product

United States

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